![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[P,P’-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)” is a compound with the formula 2C15H34P2.Pd, and a molecular weight of 659.183g/mol . It is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of two 1,3-bis(di-i-propylphosphino)propane ligands coordinated to a central palladium(0) atom .Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions. It is used for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and the efficient carbonylation of aryl chlorides .Physical And Chemical Properties Analysis
The compound has a boiling point of 332.0±25.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C . Other properties such as density, molar refractivity, and polar surface area are not specified in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
In organic chemistry, this palladium compound serves as a catalyst for various coupling reactions, which are fundamental for constructing complex organic molecules. It is particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids .
Pharmaceutical Research
The compound is utilized in the synthesis of pharmaceuticals, especially in the creation of active pharmaceutical ingredients (APIs) that require precise and complex molecular structures. Its ability to catalyze C-C bond formation is crucial for the development of new drugs with potential therapeutic applications .
Material Science
In material science, this palladium catalyst is used to develop new polymers and materials with enhanced properties. For instance, it can catalyze the polymerization of certain monomers, leading to materials with specific characteristics like increased strength or chemical resistance .
Nanotechnology
The compound finds applications in nanotechnology, where it aids in the synthesis of nanomaterials. It can be used to control the size and shape of nanoparticles, which is essential for their function in various nanodevices and systems .
Catalysis Research
Researchers in catalysis study the efficiency and selectivity of this compound in various chemical reactions. It is often used to explore new catalytic processes or to improve existing ones, aiming to achieve higher yields and more sustainable practices .
Environmental Chemistry
In environmental chemistry, the compound is applied in processes aimed at reducing pollution. For example, it can be used in catalytic converters to reduce harmful emissions from vehicles or industrial processes .
Agricultural Chemistry
This palladium catalyst is also explored for its use in the synthesis of agrochemicals. It helps in creating compounds that can protect crops from pests and diseases or enhance their growth and yield .
Energy Research
Lastly, in the field of energy, the compound is investigated for its role in the development of new energy storage materials, such as advanced battery technologies, or in the catalysis of reactions for fuel cells .
Safety and Hazards
Propiedades
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRFAKJOIUDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68P4Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

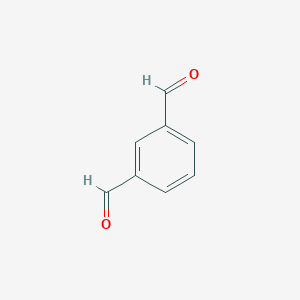

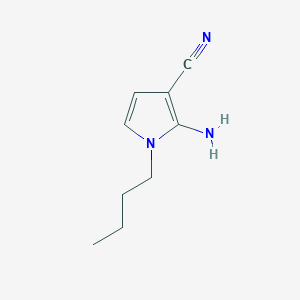


![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
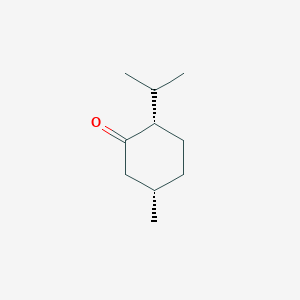
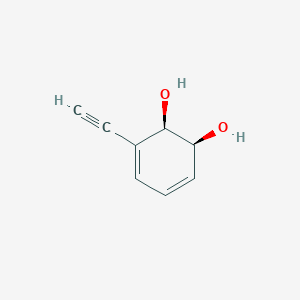
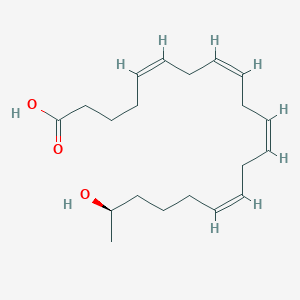


![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

